molecular formula C8H17NO B2880574 N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine CAS No. 7179-89-7

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

Cat. No. B2880574
CAS RN: 7179-89-7
M. Wt: 143.23
InChI Key: SLKWAGFQOAXGGP-UHFFFAOYSA-N
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Description

“N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 7179-89-7 . It has a molecular weight of 143.23 and its IUPAC name is N-methyl-3-tetrahydro-2-furanyl-1-propanamine . The compound is stored at a temperature of -20°C and it is in liquid form .


Synthesis Analysis

The synthesis of similar compounds often involves the use of amines . For example, after the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .


Molecular Structure Analysis

The Inchi Code for “N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine” is 1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

A study by Senthamarai et al. (2018) discusses the development of convenient and cost-effective methods for the synthesis and functionalization of amines, including N-Methyl- and N-alkylamines, using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This reductive amination process is significant for creating life-science molecules and enhancing their activities by selectively synthesizing various N-methylated and N-alkylated amines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Synthesis and Characterization of Amine-Functionalized Silica

Research by Soto-Cantu et al. (2012) explores the synthesis and rapid characterization of amine-functionalized colloidal silica, which is utilized in various applications and fundamental investigations. This study presents convenient methods for synthesizing research-grade materials in relatively large quantities and assessing their uniformity using asymmetric flow field flow fractionation (AF4) methods (Soto-Cantu et al., 2012).

Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds

Jiang et al. (2019) present a system using NH3 or amines as a nitrogen source and molecular hydrogen as a reducing agent for transforming furan-derived ketones into tetrahydrofuran (THF)-derived amines. This study is particularly relevant for the selective transformation of biomass or biomass-based feedstocks into value-added amines, showcasing a simple and efficient method for producing THF-derived amines with high yields (Jiang et al., 2019).

One-Pot Synthesis of N-Arylated Amines

Zheng and Wang (2019) report on a new efficient catalytic system for one-step synthesis of N-arylated amines, including an important intermediate, 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, by hydroaminomethylation of aniline and its derivatives with heterocyclic and/or cyclic olefins. This study highlights the optimal reaction conditions and the application of this catalytic system to achieve high conversion and yield of N-arylated amines (Zheng & Wang, 2019).

properties

IUPAC Name

N-methyl-3-(oxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWAGFQOAXGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

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